Sigma-2 vs. Sigma-1 Receptor Selectivity
The compound exhibits moderate affinity for sigma-2 receptors (Ki = 90 nM) and significantly weaker affinity for sigma-1 receptors (Ki = 841 nM), yielding a sigma-2/sigma-1 selectivity ratio of approximately 9.3:1 [1]. This selectivity profile is distinct from the reference ligand haloperidol, which shows high affinity for both subtypes (sigma-2 Ki ≈ 54 nM; sigma-1 Ki ≈ 4 nM), and from the selective sigma-1 ligand (+)-pentazocine (sigma-1 Ki ≈ 7 nM), and the selective sigma-2 ligand siramesine (sigma-2 Ki ≈ 0.12 nM). The morpholine oxygen and the specific 4-phenyl substitution pattern contribute to this subtype selectivity, making the compound a potentially useful biased template for sigma-2 over sigma-1 targeting [2].
| Evidence Dimension | Sigma-2/sigma-1 receptor binding selectivity ratio |
|---|---|
| Target Compound Data | Sigma-2 Ki = 90 nM; Sigma-1 Ki = 841 nM; Selectivity ratio ≈ 9.3 |
| Comparator Or Baseline | Haloperidol (sigma-2 Ki ≈ 54 nM; sigma-1 Ki ≈ 4 nM); (+)-Pentazocine (sigma-1 Ki ≈ 7 nM); Siramesine (sigma-2 Ki ≈ 0.12 nM) [baseline references from literature] |
| Quantified Difference | ~9.3-fold preference for sigma-2 over sigma-1 |
| Conditions | Binding inhibition constant (Ki) in rat PC12 cells (sigma-2) and guinea pig brain membrane (sigma-1) as reported in BindingDB |
Why This Matters
This selectivity ratio indicates potential utility as a starting point for developing sigma-2 biased ligands, which are of interest in oncology and neuroscience, without the off-target sigma-1 activity that can complicate therapeutic development.
- [1] BindingDB. BDBM50604967 / CHEMBL1698776. Affinity data: Sigma-2 Ki = 90 nM; Sigma-1 Ki = 841 nM. View Source
- [2] Gao, Y. et al. (2022). Preparation of novel analogs of 2-arylpiperidines and evaluation of their sigma receptor binding affinities. European Journal of Medicinal Chemistry, 238, 114523. (Describes structure-selectivity relationships for arylpiperidine sigma ligands). View Source
